

Validated Analytical Method Development for Methyl 5-hydroxy-2-nitrobenzoate

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Compound of Interest

Compound Name: Methyl 5-hydroxy-2-nitrobenzoate

CAS No.: 59216-77-2

Cat. No.: B1610663

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Content Type: Technical Comparison & Protocol Guide Subject: CAS 59216-77-2 | Chemical Intermediate Quality Control Audience: Pharmaceutical Analysts, Process Chemists, and QC Managers

Executive Summary: The Analytical Challenge

Methyl 5-hydroxy-2-nitrobenzoate (CAS 59216-77-2) is a critical synthetic intermediate, often utilized in the preparation of bioactive heterocyclic compounds and pharmaceutical APIs. Its structural duality—possessing both a polar phenolic hydroxyl group and a hydrolytically labile ester moiety—presents specific analytical challenges.

This guide objectively compares analytical platforms and defines a Reference Standard Protocol based on physicochemical properties and ICH Q2(R2) validation principles. The priority is to distinguish the parent ester from its primary degradant, 5-hydroxy-2-nitrobenzoic acid, and potential regioisomers.

Quick Comparison: Method Selection Matrix

Feature	HPLC-UV (DAD)	UHPLC-MS/MS	GC-FID/MS
Primary Use	Routine QC, Purity Assay (>98%)	Trace Impurity Profiling (<0.1%)	Residual Solvent/Volatile Checks
Sensitivity	Moderate (LOD ~0.5 µg/mL)	High (LOD ~1-10 ng/mL)	Moderate to High
Robustness	Excellent	Moderate (Matrix effects)	Low (Thermal degradation risk)
Throughput	10–15 min/run	3–5 min/run	20–30 min/run
Cost/Run	\$	\$	
Verdict	Recommended for Batch Release	Recommended for Genotoxic Impurity Screening	Not Recommended (Requires derivatization)

Scientific Rationale & Causality

The Chemical Logic

To design a self-validating method, one must understand the molecule's behavior in solution:

- The Phenolic Hydroxyl (pKa ~7.0 - 7.5): The nitro group at the ortho position to the ester (and para to the hydroxyl) exerts a strong electron-withdrawing effect. This increases the acidity of the phenol.
 - Consequence: If the mobile phase pH is neutral, the phenol deprotonates, leading to peak tailing and retention time variability.
 - Solution: The mobile phase must be acidified (pH < 3.0) to keep the molecule neutral and ensure sharp peak shape on C18 columns.
- The Ester Bond:
 - Consequence: Susceptible to hydrolysis in basic or highly aqueous conditions over time.

- Solution: Diluents should be high in organic content (e.g., 100% Acetonitrile or Methanol) to prevent in-vial degradation during autosampler storage.
- The Nitro Chromophore:
 - Consequence: Strong UV absorption.
 - Solution: Detection at 254 nm or 270 nm provides high sensitivity without the need for derivatization.

Reference Standard Protocol: HPLC-UV

This protocol is designed to be the "Gold Standard" for purity assessment, balancing resolution and speed.

A. Chromatographic Conditions[1][2][3][4]

- Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18), 4.6 x 150 mm, 3.5 μ m or 5 μ m.
 - Why: End-capping reduces silanol interactions with the nitro/hydroxyl groups.
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Column Temp: 30°C.
- Detection: 254 nm (Reference 360 nm).
- Injection Volume: 10 μ L.

B. Gradient Program

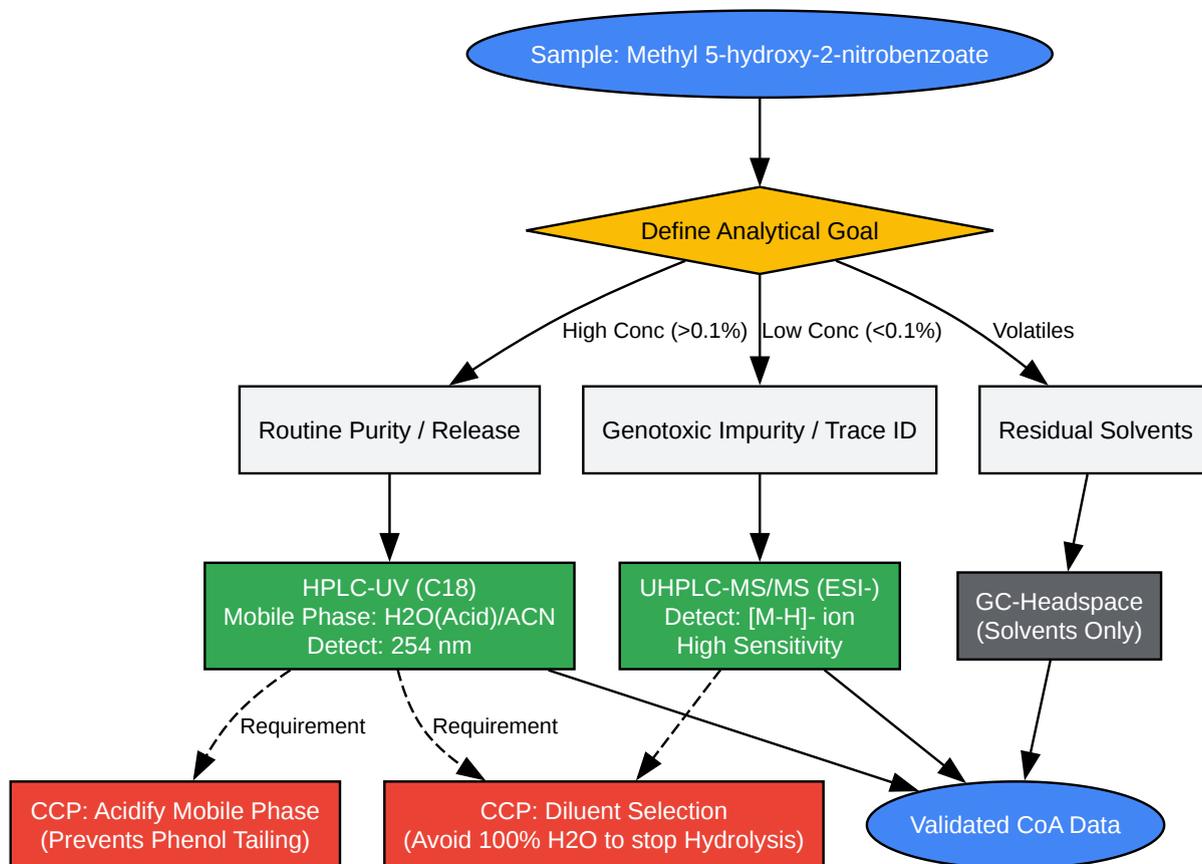
Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.00	90	10	Equilibration
2.00	90	10	Isocratic Hold (Elute polar acids)
12.00	10	90	Gradient Ramp
15.00	10	90	Wash
15.10	90	10	Re-equilibration
20.00	90	10	End

C. Sample Preparation (Critical Steps)

- Stock Solution: Weigh 10 mg of **Methyl 5-hydroxy-2-nitrobenzoate** into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
 - Note: Do not use water in the diluent for the stock solution to ensure stability.
- Working Standard: Dilute Stock 1:10 with Water/Acetonitrile (50:50). (Conc: 100 µg/mL). Analyze immediately.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and workflow for analyzing this specific intermediate, highlighting the critical control points (CCPs).



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Caption: Analytical decision matrix for **Methyl 5-hydroxy-2-nitrobenzoate**, emphasizing Critical Control Points (CCP) for method stability.

Validation Parameters (ICH Q2)

To transition this protocol from "Development" to "Validated," the following experiments must be performed.

Specificity (Stress Testing)

You must demonstrate that the method separates the parent peak from degradation products.

- Acid Hydrolysis: Treat sample with 0.1 N HCl at 60°C for 2 hours.

- Expected Result: Decrease in parent peak; appearance of 5-hydroxy-2-nitrobenzoic acid (elutes earlier due to -COOH polarity).
- Base Hydrolysis: Treat with 0.1 N NaOH (Rapid degradation expected).
 - Expected Result: Immediate conversion to the acid form and potentially colored nitrophenolate species.

Linearity & Range

- Range: 50% to 150% of target concentration (e.g., 50 µg/mL to 150 µg/mL).
- Acceptance Criteria: Correlation coefficient ()
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Accuracy (Recovery)

- Spike the intermediate into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120% levels.
- Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Troubleshooting Guide

Observation	Probable Cause	Corrective Action
Peak Tailing (>1.5)	Silanol interaction or Phenol ionization.	Ensure Mobile Phase A has 0.1% Formic or Phosphoric acid. Use a "Base Deactivated" column.
Split Peaks	Sample solvent mismatch.	If dissolving in 100% ACN and injecting into a high-water stream, the sample may precipitate. Match diluent to initial gradient (e.g., 10:90 ACN:Water).
Ghost Peaks	Carryover of nitro-impurities.	Nitro compounds stick to stainless steel. Add a needle wash step with 50:50 MeOH:Water.
Retention Time Shift	pH fluctuation.	The phenol moiety is pH sensitive. Ensure buffer capacity is sufficient.

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